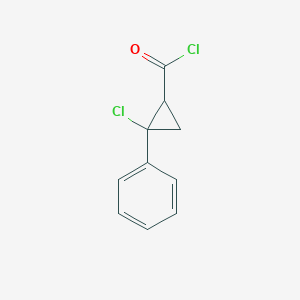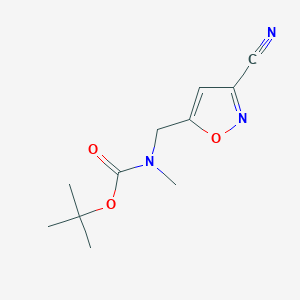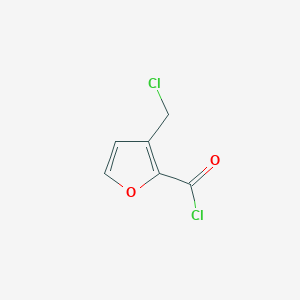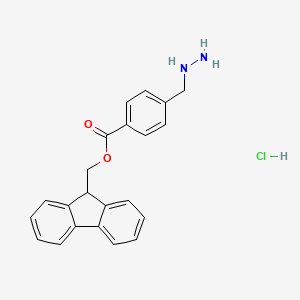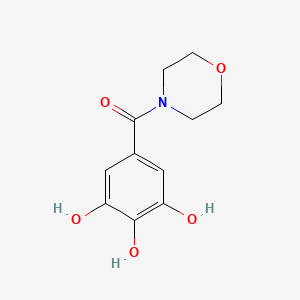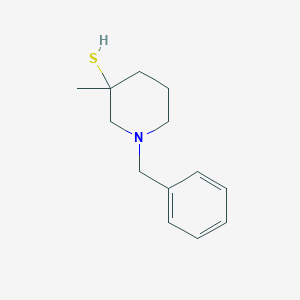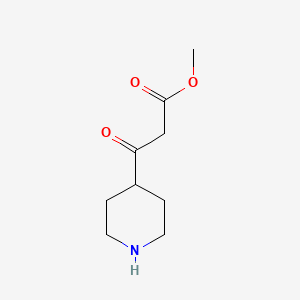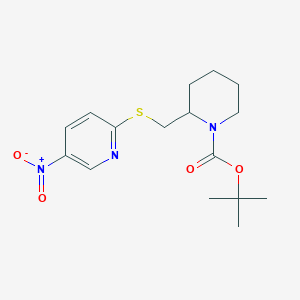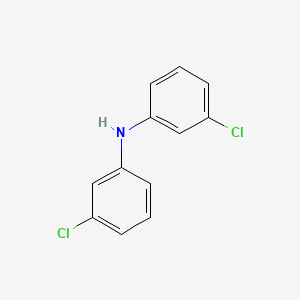
Diphenylamine, 3,3'-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylamine, 3,3’-dichloro- is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.113 g/mol . It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 3 and 3’ positions of the phenyl rings. This compound is a pale brown solid and is moderately soluble in organic solvents like chloroform, ethyl acetate, and methanol .
Métodos De Preparación
The synthesis of diphenylamine, 3,3’-dichloro- can be achieved through various methods. One common method involves the acylation reaction of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions . Another method includes the Ullmann condensation reactions between anilines and halobenzenes . Industrial production often involves the use of phase transfer catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Diphenylamine, 3,3’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions. Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like palladium Major products formed from these reactions include various substituted diphenylamines and carbazoles.
Aplicaciones Científicas De Investigación
Diphenylamine, 3,3’-dichloro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diphenylamine, 3,3’-dichloro- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes . The compound can also interact with enzymes and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Diphenylamine, 3,3’-dichloro- can be compared with other similar compounds, such as:
2,6-Dichlorodiphenylamine: This compound is an analog and is used as an intermediate in the synthesis of diclofenac.
Monochlorinated Diphenylamines: These compounds are used in various industrial applications and have similar chemical properties.
Carbazoles: These are phototransformation products of diphenylamines and have unique properties and applications.
Diphenylamine, 3,3’-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
32113-77-2 |
|---|---|
Fórmula molecular |
C12H9Cl2N |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
3-chloro-N-(3-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
Clave InChI |
YVDNMDPKDNOULT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

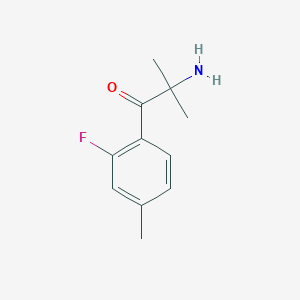
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)

